5-Oxoavermectin''2b'' aglycone

Description

Context within Macrocyclic Lactone Natural Products Chemistry

Macrocyclic lactones are a diverse group of natural products characterized by a large lactone ring, often with extensive stereochemical complexity and functional group decoration. google.comepo.org Avermectins, produced by the soil bacterium Streptomyces avermitilis, are a prominent family within this class, distinguished by their 16-membered macrocyclic lactone core. h-its.orgnih.gov These compounds are synthesized via a polyketide synthase (PKS) pathway, a modular enzymatic assembly line that constructs the complex carbon skeleton from simple acyl-CoA precursors. cabidigitallibrary.orgkitasato-u.ac.jp

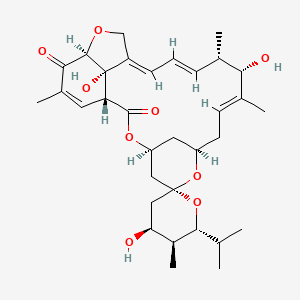

The avermectin (B7782182) family consists of eight major related structures (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b), which differ in the substituent at the C25 position (sec-butyl for "a" components and isopropyl for "b" components) and modifications at other positions. nih.govkitasato-u.ac.jp 5-Oxoavermectin ''2b'' aglycone is an integral part of the biosynthetic cascade leading to the "b" series of avermectins. genome.jp Its structure represents a key stage after the initial formation and cyclization of the polyketide chain but before the final tailoring steps that yield the mature avermectin molecules. The study of this specific aglycone provides a window into the intricate enzymatic modifications that generate the structural diversity observed in the avermectin family.

Position as a Key Intermediate in Avermectin Biosynthesis and Macrolide Pathways

The biosynthesis of avermectins is a multi-step process that can be broadly divided into three stages: the formation of the initial aglycon, modification of the aglycon, and glycosylation. nih.gov 5-Oxoavermectin ''2b'' aglycone emerges during the modification stage of the pathway. kitasato-u.ac.jp

The journey begins with the assembly of the polyketide backbone by a Type I polyketide synthase. For the "b" series, the starter unit is isobutyryl-CoA. cabidigitallibrary.org This leads to the formation of an initial, unstable intermediate, 6,8a-seco-6,8a-deoxy-5-oxoavermectin ''2b'' aglycone. genome.jp A subsequent cyclization step, catalyzed by the enzyme AveE, is proposed to form the furan (B31954) ring characteristic of avermectins, yielding 5-Oxoavermectin ''2b'' aglycone. kitasato-u.ac.jp

This compound is then a direct substrate for a crucial reduction reaction. The keto group at the C5 position is reduced to a hydroxyl group, a reaction that requires NADPH as a cofactor. h-its.org This conversion is a critical step, as the C5-hydroxyl group is essential for the biological activity of the final avermectin products. kitasato-u.ac.jp The product of this reduction is Avermectin B2b aglycone, which then proceeds through further modifications, including glycosylation, to become the final Avermectin B2b and A2b products. kitasato-u.ac.jpgenome.jp

The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database identifies 5-Oxoavermectin ''2b'' aglycone (KEGG ID: C11954) as an intermediate in the biosynthesis of 12-, 14-, and 16-membered macrolides, highlighting its significance within this broader class of natural products. genome.jpnih.gov

Interactive Data Table: Key Intermediates in the Avermectin "2b" Aglycone Pathway

| Compound Name | KEGG ID | Precursor Of |

| 6,8a-Seco-6,8a-deoxy-5-oxoavermectin ''2b'' aglycone | C11953 | 5-Oxoavermectin ''2b'' aglycone |

| 5-Oxoavermectin ''2b'' aglycone | C11954 | Avermectin B2b aglycone |

| Avermectin B2b aglycone | C11955 | Avermectin B2b monosaccharide & Avermectin B2b |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H46O9 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20S,24S)-4',12,24-trihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione |

InChI |

InChI=1S/C33H46O9/c1-17(2)29-21(6)26(34)15-32(42-29)14-24-13-23(41-32)11-10-19(4)27(35)18(3)8-7-9-22-16-39-30-28(36)20(5)12-25(31(37)40-24)33(22,30)38/h7-10,12,17-18,21,23-27,29-30,34-35,38H,11,13-16H2,1-6H3/b8-7+,19-10+,22-9+/t18-,21-,23+,24-,25-,26-,27-,29+,30+,32-,33+/m0/s1 |

InChI Key |

XPKKFLVMJSAYAI-MEQIXVRQSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3=O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation

Discovery and Microbial Origin of Avermectins

The journey of avermectins from a soil microorganism to a globally significant class of compounds began with a meticulous screening program.

Avermectins, a group of 16-membered macrocyclic lactones, are natural products generated through the fermentation of Streptomyces avermitilis, a soil-dwelling actinomycete. wikipedia.org This bacterium was first isolated in the 1970s by Satoshi Ōmura from a soil sample in Japan. wikipedia.orgwikipedia.org Subsequent testing at Merck Sharp and Dohme Research Laboratories revealed that broths from S. avermitilis fermentations exhibited potent anthelmintic activity. wikipedia.orgacs.org This discovery led to the isolation and characterization of the eight distinct but closely related avermectin (B7782182) compounds. wikipedia.org The producing organism was initially named Streptomyces avermitilis due to its ability to produce these compounds. acs.org The wild-type strain, S. avermitilis ATCC 31267, is a known producer of avermectins. asm.org Due to their significant applications in agriculture, veterinary medicine, and human health, there has been considerable research into enhancing avermectin production in S. avermitilis through various genetic and metabolic engineering strategies. nih.govnih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a powerful tool for identifying and quantifying metabolites, including natural products like avermectins, in various biological systems. This approach allows for a comprehensive analysis of the metabolic state of an organism and can reveal the presence of specific compounds and their precursors. In the context of avermectin research, comparative metabolomics has been employed to understand the metabolic mechanisms that influence their production in Streptomyces avermitilis. For instance, a study utilizing gas chromatography-mass spectrometry (GC-MS)-based metabolomics identified 230 intracellular metabolites in S. avermitilis. oup.comresearchgate.net Through statistical analysis, key biomarkers that significantly impact avermectin biosynthesis were identified. oup.comresearchgate.net This type of metabolomic profiling can pinpoint beneficial precursors and metabolic pathways that can be targeted to enhance avermectin yields. oup.com Furthermore, metabolomics can be applied to identify avermectin and its metabolites in other biological systems, such as in human studies to understand their metabolism and fate within the body. nih.gov This analytical approach is crucial for drug development and for investigating the broader biological impact of these compounds. andersenlab.orgnoaa.gov

Polyketide Synthase (PKS) Mediated Core Structure Biosynthesis

The formation of the avermectin aglycone, the core polyketide structure, is a remarkable example of modular polyketide synthase activity.

The biosynthesis of the avermectin aglycone is carried out by a type I polyketide synthase (PKS) system. nih.govmdpi.com This enzymatic machinery synthesizes the polyketide chain through the sequential condensation of small carboxylic acid units. nih.gov The process begins with a starter unit, which is then elongated by the addition of several extender units. wikipedia.org The avermectin PKS is a massive multi-enzyme complex composed of four large, multifunctional proteins: AVES 1, AVES 2, AVES 3, and AVES 4. nih.govpnas.org These proteins are organized into modules, with each module responsible for one cycle of polyketide chain elongation. nih.govpnas.org The entire avermectin PKS system contains a total of 12 modules, corresponding to the 12 condensation steps required to synthesize the aglycone. nih.govsci-hub.se The assembly process follows a head-to-tail condensation mechanism, similar to the biosynthesis of other polyketides. nih.gov The initial product of this PKS assembly line is the 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone, which is then released from the PKS and undergoes further modifications to form the final avermectin structures. mdpi.compnas.org

The structural diversity of the eight naturally produced avermectins arises from the flexibility of the PKS system in utilizing different starter and extender units, as well as subsequent enzymatic modifications. The biosynthesis of avermectin requires a significant supply of various acyl-CoA precursors. mdpi.comresearchgate.net

The process is initiated with one of two starter units:

2-Methylbutyryl-CoA , derived from L-isoleucine, leads to the formation of the avermectin "a" components. nih.govpnas.org

Isobutyryl-CoA , derived from L-valine, results in the avermectin "b" components. nih.govpnas.org

Feeding experiments with labeled precursors have confirmed that 2-methylbutyrate and isobutyrate are the immediate precursors for the "a" and "b" series, respectively. oup.com

Following the incorporation of the starter unit, the polyketide chain is elongated through the sequential addition of twelve extender units. The avermectin PKS utilizes two types of extender units:

Malonyl-CoA , which adds an acetate (B1210297) unit to the growing chain. Seven malonyl-CoA units are incorporated in total. nih.govpnas.org

Methylmalonyl-CoA , which adds a propionate (B1217596) unit. Five methylmalonyl-CoA units are incorporated. nih.govpnas.org

The specific order of incorporation of these extender units is P-A-A-A-A-P-P-A-P-A-P-A, where 'P' represents a propionate unit and 'A' represents an acetate unit. nih.gov

Table 1: Precursor Units in Avermectin Aglycone Biosynthesis

| Precursor Type | Specific Compound | Amino Acid Origin | Number Incorporated | Resulting Avermectin Component |

|---|---|---|---|---|

| Starter Unit | 2-Methylbutyryl-CoA | L-Isoleucine | 1 | "a" series |

| Starter Unit | Isobutyryl-CoA | L-Valine | 1 | "b" series |

| Extender Unit | Malonyl-CoA | - | 7 | Core structure |

| Extender Unit | Methylmalonyl-CoA | - | 5 | Core structure |

The avermectin polyketide synthase is encoded by a large gene cluster, with four open reading frames (aveA1, aveA2, aveA3, and aveA4) translating to the four PKS proteins (AVES 1, AVES 2, AVES 3, and AVES 4). nih.govpnas.org These large multifunctional polypeptides contain a total of 12 modules that catalyze the 12 extension cycles for the synthesis of the aglycone. nih.govsci-hub.se

Each module within the avermectin PKS contains a set of enzymatic domains that carry out specific functions in the chain elongation process. The essential domains found in each module are:

Acyltransferase (AT) : Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein. mdpi.com

Acyl Carrier Protein (ACP) : Holds the growing polyketide chain via a thioester bond. mdpi.com

β-Ketoacyl-ACP Synthase (KS) : Catalyzes the Claisen condensation reaction, which elongates the polyketide chain. mdpi.com

In addition to these core domains, some modules contain optional reductive domains that modify the β-keto group of the newly added extender unit:

Ketoreductase (KR) : Reduces the β-keto group to a hydroxyl group. mdpi.com

Dehydratase (DH) : Dehydrates the β-hydroxy group to form a double bond. mdpi.com

Enoylreductase (ER) : Reduces the double bond to a saturated carbon-carbon bond. Notably, the avermectin PKS lacks ER domains, which is consistent with the structure of the aglycone. sci-hub.sescienceopen.com

The specific arrangement and presence or absence of these reductive domains in each module determine the final chemical structure of the polyketide backbone. nih.gov The loading of the starter unit is handled by a dedicated loading domain at the N-terminus of AVES 1, while the release of the completed polyketide chain is catalyzed by a thioesterase (TE) domain at the C-terminus of AVES 4, which facilitates the formation of the macrocyclic lactone ring. nih.gov

Table 2: Organization of Avermectin Polyketide Synthase (PKS)

| PKS Protein | Corresponding Gene | Number of Modules | Key Features |

|---|---|---|---|

| AVES 1 | aveA1 | 2 | Contains the loading domain for starter unit incorporation. |

| AVES 2 | aveA2 | 4 | Continues the elongation of the polyketide chain. |

| AVES 3 | aveA3 | 3 | Further extends the polyketide backbone. |

| AVES 4 | aveA4 | 3 | Completes the synthesis and contains the thioesterase domain for cyclization and release. |

Post-PKS Modifying Enzymes and Conversions Related to 5-Oxoavermectin ''2b'' Aglycone

The biosynthesis of the avermectin aglycone does not conclude with the polyketide synthase (PKS) machinery. The initial polyketide chain, once released, undergoes a series of crucial modifications catalyzed by tailoring enzymes to form the final complex pentacyclic structure. The compound 5-oxoavermectin aglycone is a key intermediate in this post-PKS processing pathway, which involves specific reduction, cyclization, and methylation events orchestrated by a dedicated suite of enzymes encoded within the avermectin biosynthetic gene cluster.

C-5 Ketoreduction Catalyzed by AveF Enzyme (C-5 Ketoreductase) and NADPH

A critical step in the maturation of the avermectin aglycone is the reduction of the ketone group at the C-5 position. This reaction is catalyzed by the AveF enzyme, which functions as a C-5 ketoreductase. nih.govwikipedia.org The gene aveF is located within the avermectin gene cluster and encodes a protein belonging to the family of short-chain alcohol dehydrogenases. pnas.org The enzymatic reduction of the 5-oxo group to a 5-hydroxyl group is dependent on the cofactor NAD(P)H, which serves as the electron donor for the reaction. nih.govpnas.org This conversion is not merely a structural modification; the resulting C-5 hydroxyl group is considered essential for the potent biological activity exhibited by the final avermectin compounds. kitasato-u.ac.jp

Role of AveC in Spiroketal Formation and Dehydration Events within the Aglycone Scaffold

The AveC enzyme plays a pivotal and unique role in forming the characteristic bis-spiroketal system of the avermectin molecule. acs.org It exhibits a novel dual catalytic activity, functioning first as a spirocyclase and second as a dehydratase. acs.orgnih.gov AveC, which shares no significant sequence homology with other enzymes of known function, catalyzes the stereospecific spiroketalization of a dihydroxy-ketone polyketide intermediate. acs.orgnih.gov Following this cyclization, the enzyme can perform an optional dehydration at the C22–C23 position of the aglycone scaffold. wikipedia.orgnih.gov This dehydration step is a key branching point in the pathway, determining whether the final product will belong to the "A" series avermectins, which possess a C22-C23 double bond, or the "B" series, which are saturated at this position. nih.gov These enzymatic events are understood to occur after the assembly of the polyketide backbone but prior to the final macrolactone and hexahydrobenzofuran ring closures. acs.orgnih.gov

Functions of Other Key Biosynthetic Enzymes (e.g., AveD Methyltransferase, AveE Cytochrome P450 Monooxygenase)

Beyond the modifications at C-5 and the spiroketal, other enzymes are required to complete the synthesis of the avermectin aglycone.

AveD (Methyltransferase): The aveD gene encodes an S-adenosyl-L-methionine (SAM)-dependent C5 O-methyltransferase. nih.govwikipedia.orgpnas.org This enzyme catalyzes the methylation of the C-5 hydroxyl group that is installed by the AveF ketoreductase. kitasato-u.ac.jp

AveE (Cytochrome P450 Monooxygenase): The AveE enzyme is a cytochrome P450 monooxygenase responsible for a crucial cyclization event. nih.govwikipedia.org It catalyzes the formation of the five-membered tetrahydrofuran ring via a C-O bridge between C6 and C8a. nih.govwikipedia.orgacs.org In vitro studies have reconstituted the activity of AveE, revealing that the mechanism proceeds through an initial monohydroxylation at the C8a position, which subsequently leads to the formation of the furan (B31954) ring. acs.orgacs.org This reaction is a definitive step in creating the pentacyclic framework of the avermectin aglycone from its precursor. pnas.org

Table 1: Key Post-PKS Modifying Enzymes in Avermectin Biosynthesis

Gene Enzyme Function Cofactor/Substrate aveF C-5 Ketoreductase Reduces the C-5 keto group to a hydroxyl group. [8, 13] NAD(P)H aveC Spirocyclase / Dehydratase Catalyzes stereospecific spiroketal formation and optional C22-C23 dehydration. [2, 4] Dihydroxy-ketone polyketide intermediate aveD C-5 O-Methyltransferase Methylates the C-5 hydroxyl group. [13, 14] S-adenosyl-L-methionine (SAM) aveE Cytochrome P450 Monooxygenase Catalyzes the formation of the tetrahydrofuran ring between C6 and C8a. [8, 13] O₂, NADPH

Directed Mutagenesis and Precursor Feeding Strategies for Biosynthesis Pathway Elucidation

The functional assignment of genes within the ave cluster has been accomplished primarily through genetic and biochemical studies. Directed mutagenesis, involving the targeted deletion or insertional inactivation of specific genes, has been a powerful tool. pnas.org By observing the metabolic profile of the resulting mutants—specifically, the accumulation of biosynthetic intermediates or the absence of downstream products—researchers have been able to deduce the function of individual enzymes. pnas.orgnih.gov

Complementing these genetic approaches, precursor feeding experiments have been instrumental in mapping the biosynthetic pathway. nih.gov This technique uses "blocked mutants" of S. avermitilis, which are deficient in a specific enzymatic step. By supplying these mutants with hypothesized chemical intermediates and analyzing their ability to convert them into later products, the precise sequence of biosynthetic steps can be confirmed. nih.gov For example, the feeding of furan ring-free aglycones and 5-keto avermectin B2a aglycone to specific blocked mutants established these compounds as direct intermediates in the pathway. nih.gov Furthermore, feeding strategies using precursors such as valine, leucine, or the methyl-donor SAM have been used not only to probe the pathway but also to enhance the overall production of avermectin. researchgate.net

Table of Mentioned Compounds

Compound Name 5-Oxoavermectin ''2b'' aglycone 5-keto avermectin B2a aglycone 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a 6,8a-seco-6,8a-deoxy-5-keto avermectin B2a Avermectin Avermectin A1a Avermectin A2a Avermectin B1a Avermectin B2a Ivermectin Oleandrose S-adenosyl-L-methionine (SAM) NADPH Valine Leucine

Chemical Synthesis and Semisynthesis of 5 Oxoavermectin 2b Aglycone and Analogs

Derivation through Controlled Chemical Hydrolysis of Glycosylated Avermectins

The most direct route to avermectin (B7782182) aglycones is through the selective cleavage of the glycosidic bond at the C13 position of the parent avermectin. This process removes the oleandrosyl-α-L-oleandrosyloxy disaccharide unit to unmask the C13-hydroxyl group of the aglycone core.

The synthesis of the target's close analog, 5-oxoavermectin B2a aglycone, has been detailed, providing a clear blueprint for this transformation. The process begins with the oxidation of the C5-hydroxyl group of an appropriate avermectin B2 precursor to a ketone, followed by acid-catalyzed hydrolysis of the sugar moiety. A typical procedure involves treating the 5-oxoavermectin B2a with concentrated sulfuric acid in methanol (B129727) at low temperatures. rsc.org This method effectively cleaves the glycosidic linkage to yield the aglycone. The reaction is carefully controlled to prevent degradation of the sensitive macrocycle. rsc.org The choice of acid and concentration is critical; while strong acids favor complete hydrolysis to the aglycone, milder conditions can result in the isolation of the monosaccharide derivative.

This general acid hydrolysis protocol is broadly applicable for producing various avermectin aglycones from their corresponding glycosylated forms, which are typically obtained from fermentation processes. google.com

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 5-Oxoavermectin B2a | Concentrated H₂SO₄ | Methanol | -5 °C | 24 h | 85% |

Total Synthetic Approaches to Avermectin Aglycones

The total synthesis of avermectin aglycones represents a monumental achievement in organic chemistry due to the molecule's structural complexity. While a specific total synthesis for 5-Oxoavermectin ''2b'' aglycone is not prominently reported, the established strategies for related avermectins, such as avermectin B1a, define the path that such a synthesis would take. nih.govrsc.org

The general strategy involves a convergent approach, where the complex molecule is retrosynthetically disconnected into smaller, more manageable fragments. Typically, the avermectin aglycone is divided into a "northern" C10-C25 fragment containing the spiroketal system and a "southern" C1-C9 fragment. thieme-connect.com

Key steps in these syntheses include:

Stereocontrolled construction of the fragments: Each fragment, rich in stereocenters, is built up from simpler chiral or achiral starting materials using a variety of asymmetric reactions.

Fragment Coupling: The northern and southern fragments are joined together, often through a carefully planned carbon-carbon bond-forming reaction.

Macrolactonization: The final macrocyclic ring is closed via an intramolecular esterification reaction, a step that is often challenging due to ring strain and conformational effects.

Post-cyclization functional group manipulations: Final adjustments are made to install the remaining functional groups and double bonds.

Research has been conducted on synthetic approaches to the C10-C25 northern building blocks required for the synthesis of the avermectin 2b series, indicating active investigation into the total synthesis of this specific class of analogs. thieme-connect.com

| Key Disconnection | Fragments | Major Synthetic Challenges |

|---|---|---|

| Ester bond (Macrolactone) | "Northern" Fragment (C10-C25) "Southern" Fragment (C1-C9) | Ring strain in macrolactonization |

| C9-C10 bond | Stereoselective fragment coupling | |

| Spiroketal | "Northern" Fragment | Diastereoselective formation of the spirocyclic system |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis offers a powerful hybrid approach, combining the efficiency and selectivity of biological catalysts with the versatility of traditional organic chemistry. This strategy is particularly relevant for the synthesis of complex natural products like avermectins.

In the natural biosynthesis of avermectins by Streptomyces avermitilis, a series of enzymes are responsible for tailoring the polyketide-derived aglycone. nih.gov One key enzyme, a keto reductase known as AveF, is responsible for the reduction of a C5-keto group to the final C5-hydroxyl group. nih.gov This confirms that a 5-oxoavermectin intermediate exists in nature's pathway.

Leveraging this knowledge, researchers have successfully engineered recombinant strains of Streptomyces avermitilis. By modifying the genetic blueprint of the organism, it is possible to generate strains that directly produce 5-oxo derivatives of avermectins, effectively accomplishing the C5-oxidation step in vivo. nih.gov This biosynthetic approach can provide direct access to the 5-oxo glycosylated precursors needed for the hydrolysis described in section 3.1.

Furthermore, the broader field of chemoenzymatics demonstrates the potential for using isolated enzymes for specific transformations. While not yet reported specifically for 5-Oxoavermectin ''2b'' aglycone, a hypothetical chemoenzymatic route could involve:

Enzymatic Hydrolysis: Using a glycosidase enzyme to selectively cleave the disaccharide from a naturally produced avermectin B2b, offering a milder alternative to acid hydrolysis.

Enzymatic Oxidation: Employing an oxidase or dehydrogenase enzyme to selectively oxidize the C5-hydroxyl of the avermectin B2b aglycone to the desired ketone.

This approach, which utilizes enzymes for challenging selective reactions, is a growing strategy for accessing complex alkaloid and macrolide structures. nih.gov

Structural Elucidation and Advanced Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. Analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants allows for the determination of the connectivity of protons and the relative stereochemistry of adjacent chiral centers. For a molecule like 5-Oxoavermectin''2b'' aglycone, ¹H NMR would be used to confirm the presence of key structural motifs, such as the spiroketal system, the dihydrofuran ring, and the various olefinic and aliphatic protons throughout the macrocyclic core.

¹³C NMR spectroscopy complements the proton data by providing a count of all unique carbon atoms in the molecule and information about their chemical environment (e.g., carbonyl, olefinic, C-O, aliphatic). The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic structure, confirming the presence of the ketone at the C-5 position and the various other functional groups. researchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the full molecular structure by correlating proton and carbon signals, establishing the final connectivity of the entire carbon skeleton. sci-hub.se

| Technique | Information Yielded for Structural Confirmation |

|---|---|

| ¹H NMR | Provides data on proton chemical environments, spin-spin couplings, and stereochemical relationships. Confirms the presence of specific functional groups and the overall proton framework. |

| ¹³C NMR | Identifies all unique carbon atoms, including carbonyls, olefinic carbons, and the aliphatic backbone. Confirms the carbon skeleton of the aglycone. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons (COSY), directly links protons to their attached carbons (HSQC), and reveals long-range (2-3 bond) C-H correlations to assemble the complete molecular structure. sci-hub.se |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places), which allows for the calculation of a unique elemental composition. miamioh.edu

This technique would be used to confirm the molecular formula of this compound. For instance, the closely related precursor, 6,8a-seco-6,8a-deoxy-5-oxoavermectin''2b''aglycone, has a confirmed monoisotopic mass of 572.33492 Da, corresponding to the formula C₃₃H₄₈O₈. ebi.ac.uk HRMS analysis of this compound would provide an equally precise mass, allowing for its unambiguous differentiation from related analogues and biosynthetic intermediates. Analysis of the fragmentation patterns in tandem MS/MS experiments further helps to confirm the structure by showing characteristic losses of small neutral molecules or specific side chains. researchgate.net

| Compound | Molecular Formula | Mass Type | Exact Mass (Da) |

|---|---|---|---|

| 6,8a-seco-6,8a-deoxy-5-oxoavermectin''2a''aglycone | C₃₄H₅₀O₈ | Monoisotopic | 586.35057 |

| 6,8a-seco-6,8a-deoxy-5-oxoavermectin''2b''aglycone | C₃₃H₄₈O₈ | Monoisotopic | 572.33492 ebi.ac.uk |

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as fermentation broths or reaction mixtures, and for its subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the isolation and purification of avermectin derivatives. acs.orgnih.gov By utilizing reversed-phase columns (e.g., C8 or C18), different analogues can be separated based on their polarity. This allows for the collection of a pure fraction of this compound for further structural analysis by NMR and HRMS.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem MS (LC-MS/MS) version are the cornerstones of modern avermectin analysis. nih.govnih.govresearchgate.net These methods couple the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. fda.govepa.gov This allows for the detection and quantification of the compound at very low levels in complex matrices.

Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) represents a further advancement, offering higher resolution, faster analysis times, and greater sensitivity than conventional HPLC. mdpi.comresearchgate.net The Q-TOF mass analyzer provides highly accurate mass measurements, making it suitable for both the identification of unknown compounds and the confirmation of known ones like this compound in a single analytical run. nih.gov

Isotopic Labeling Studies for Delineation of Biosynthetic Precursors and Pathway Intermediates

Isotopic labeling studies are powerful experiments used to trace the biosynthetic pathway leading to the formation of natural products. By feeding the producing organism, Streptomyces avermitilis, with precursors enriched with stable isotopes (e.g., ¹³C or ¹⁸O), scientists can track the incorporation of these labeled atoms into the final molecule. nih.govnih.gov

The biosynthesis of the avermectin macrocycle is known to derive from acetate (B1210297) and propionate (B1217596) units. Studies have shown that the initial polyketide-derived product is 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycon. nih.govnih.gov This linear-like precursor undergoes subsequent enzymatic reactions, including a critical cyclization to form the furan (B31954) ring, to yield the final avermectin aglycone core.

By using precursors such as [1-¹³C]acetate or [1-¹³C]propionate and analyzing the resulting this compound by ¹³C NMR or mass spectrometry, the exact origin of each carbon atom in the skeleton can be mapped. nih.gov This provides definitive proof of the biosynthetic building blocks and the sequence of their assembly by the polyketide synthase (PKS) machinery.

Chemical Modifications and Structure Activity Relationship Sar Studies

Regioselective Derivatization Strategies on the Avermectin (B7782182) Aglycone Scaffold

Regioselective derivatization is crucial for controlling chemical modifications at specific positions on the complex avermectin aglycone structure. The presence of multiple hydroxyl groups and carbon-carbon double bonds necessitates carefully designed strategies to achieve site-specific reactions.

One key strategy involves the protection of more reactive hydroxyl groups to allow for modification of less reactive ones. For instance, the C-5 and C-4" hydroxyl groups are common sites for initial reactions. researchgate.net By selectively protecting these sites, often using silyl (B83357) ethers like t-butyldimethylsilyl (TBDMS), other positions on the molecule can be targeted. google.com

Another powerful technique is the regioselective enolization of ketone functionalities. The introduction of an oxo group, for example at C-23, allows for the formation of a specific enolate under controlled conditions (e.g., using lithium bis(trimethylsilyl)amide). researchgate.net This enolate can then be trapped with an electrophile, such as an epoxidizing agent, to introduce new functionality at the adjacent C-22 position. researchgate.net This method was successfully used to introduce a C-22 hydroxyl group, which could then be used for oxidative cleavage of the spiroketal system. researchgate.net

The inherent differences in the reactivity of the hydroxyl groups can also be exploited. The C-5 hydroxyl group is particularly reactive, allowing for selective acylation under specific catalytic conditions. researchgate.net This difference in reactivity allows for the synthesis of mono-acylated derivatives at the C-5 position even in the presence of other hydroxyl groups. researchgate.net

Synthesis of Novel Analogs and Derivatives of 5-Oxoavermectin ''2b'' Aglycone

The 5-oxoavermectin ''2b'' aglycone is a versatile starting material for the synthesis of various novel analogs. The synthesis typically begins with the acid-catalyzed removal of the disaccharide from the parent avermectin B2. For example, 5-oxoavermectin B2a aglycone was synthesized by treating 5-oxoavermectin B2a with concentrated sulfuric acid in methanol (B129727) at low temperatures. rsc.org This aglycone can then undergo further transformations.

A common derivatization involves the C-5 oxo group. This ketone can be converted into a 5-oxime by reacting it with hydroxylamine (B1172632) hydrochloride. rsc.org The resulting 5-oximino-5-deoxyavermectin aglycone serves as a platform for creating a wide array of ester derivatives by reacting the oxime's hydroxyl group with various acyl chlorides or carboxylic acids. rsc.orgrsc.org

Researchers have successfully modified several key positions on the avermectin aglycone core to probe their influence on biological activity.

C-5 Position: The ketone at the C-5 position is a prime target for modification. As mentioned, it can be readily converted to an oxime, which can then be further derivatized into a variety of oxime ethers and esters. rsc.orgrsc.orggoogle.com This transformation eliminates the ketone and introduces a new point of structural diversity.

C-24 and C-25 Positions: The side chain at C-25 and the adjacent C-24 position can be modified. A versatile, high-yield strategy has been developed for the synthesis of ring-contracted, 25-nor-6,5-spiroketal-modified avermectin analogs that bear diverse substituents at the C-24 position. researchgate.net Furthermore, derivatives with new substituents at both C-24 and C-25 have been prepared through the cleavage of protected avermectin compounds. google.com

4″-Position: In the parent avermectin containing the disaccharide, the 4"-hydroxyl group is a frequent site of modification. researchgate.net Oxidation of this hydroxyl group to a ketone yields 4"-oxoavermectin derivatives. google.comgoogle.com These reactions can also be applied to the corresponding monosaccharide derivatives. google.com

Spiroketal Ring: The spiroketal moiety is a distinctive feature of the avermectin structure. Its integrity is important for bioactivity, but modifications have been explored. A strategy involving regioselective enolization of a C-23 oxo derivative followed by epoxidation and oxidative cleavage with lead tetraacetate has been used to cleave the spiroketal portion of avermectin B2a. researchgate.net This leads to novel aldehyde intermediates that can be further modified. researchgate.net

The synthesis of new analogs is driven by the search for compounds with enhanced or novel biological activities. Structure-activity relationship (SAR) studies reveal the impact of specific structural modifications.

Derivatization of the 5-oxo group into oxime esters has yielded compounds with potent insecticidal activities. rsc.org For instance, a series of 5-deoxyavermectin B2a oxime ester derivatives were synthesized and tested against various pests. rsc.orgrsc.org The results indicated that the biological activity is highly dependent on the nature of the substituent on the ester.

As shown in the table below, certain derivatives displayed insecticidal activity comparable to or even exceeding that of the parent compound, avermectin B2a. rsc.orgrsc.org For example, compound 8d , featuring a chlorine atom at the 2-position of a phenyl ester, showed excellent activity against Myzus persicae and Caenorhabditis elegans. rsc.org This highlights that modifications at the C-5 position can significantly modulate the insecticidal potency. rsc.org

Table 1: Insecticidal Activity of Selected 5-deoxyavermectin B2a Oxime Ester Derivatives This interactive table summarizes the mortality rates (%) of selected synthesized compounds against three different pest species, as reported in the literature. rsc.orgrsc.org

| Compound | Substituent on Ester | Myzus persicae | Caenorhabditis elegans | Tetranychus cinnabarinus |

|---|---|---|---|---|

| 8b | 4-chlorophenyl | 87.7% | 82.3% | 75.6% |

| 8c | 2-fluorophenyl | 75.3% | 71.5% | 83.2% |

| 8d | 2-chlorophenyl | 94.3% | 90.1% | 71.6% |

| 8k | 2-naphthyl | 95.1% | 68.3% | 65.3% |

| Avermectin B2a | (Parent Compound) | 93.5% | 85.6% | 88.3% |

Furthermore, studies have shown that the disaccharide moiety plays a significant role in the insecticidal activity of these oxime ester analogues, with disaccharide derivatives generally being more potent than their monosaccharide or aglycone counterparts. rsc.org Quantitative structure-activity relationship (QSAR) analyses have also confirmed that molecular shape, size, connectivity, and electronic distribution are key factors influencing the insecticidal potency of avermectin analogues. researchgate.net

Chemical Stability and Degradation Pathways of Avermectin Aglycones (e.g., Acidic, Alkaline, Oxidative, Photolytic Stress-Induced Degradation)

The unique and complex structure of avermectins, including their aglycones, makes them susceptible to degradation under various conditions. nih.gov Understanding these degradation pathways is essential for the proper handling, formulation, and storage of these compounds.

Acidic and Alkaline Conditions: Avermectins are known to be unstable in both acidic and alkaline environments. nih.gov The ester linkage and other functional groups can undergo hydrolysis, leading to a loss of biological activity. pharmaceutical-journal.com The rate of hydrolysis is dependent on the pH of the solution. pharmaceutical-journal.com

Oxidative Degradation: The avermectin structure is sensitive to oxidation, a degradation pathway that involves the removal of electrons and can be initiated by heat, light, or trace metals. nih.govpharmaceutical-journal.com This sensitivity has led to pharmacopeial recommendations to include antioxidants in both the drug substance and its final formulations to prevent oxidative degradation. nih.gov

Photolytic Degradation: Avermectins are sensitive to strong light. nih.gov Exposure to light can lead to the formation of photo-isomers, which may have different activity and toxicity profiles. This is a particular concern for topical formulations. nih.gov

Several chemical strategies have been explored to improve the stability of the avermectin molecule. These include the formation of more stable salts or solvates, the reduction of susceptible double bonds, and the development of formulations buffered to a pH of around 6.2 to minimize acid- or base-catalyzed degradation. nih.gov Proper storage, such as at low temperatures (e.g., below -18°C), is also critical to prevent degradation.

Metabolomic Profiling and Biological Contextualization

Identification and Quantification in Microbial Metabolomes (e.g., Helicobacter pylori Strains)

Metabolomic studies have successfully identified 5-Oxoavermectin aglycone in microbial systems. A notable example is its detection in clinical strains of Helicobacter pylori, a bacterium linked to various gastric diseases. nih.gov In a comparative metabolomic analysis of low and high biofilm-forming H. pylori strains, 5-oxoavermectin “2b” aglycone was identified as one of the non-lipid metabolites present in significantly higher concentrations in the low biofilm-forming strains. nih.gov

This finding was part of a broader observation where the metabolomes of low biofilm-formers demonstrated greater diversity compared to their high biofilm-forming counterparts. nih.gov The identification was achieved through liquid chromatography/mass spectrometry (LC/MS) profiling. nih.gov The presence of 5-oxoavermectin “2b” aglycone, alongside related compounds like avermectin (B7782182) B2b monosaccharide and avermectin A2b monosaccharide, points to its involvement in the biosynthetic pathways of 12-, 14-, and 16-membered macrolides within these bacteria. nih.gov

Table 1: Differential Metabolite Presence in H. pylori Biofilm Phenotypes

Presence and Metabolic Role in Plant Systems (e.g., Melissa officinalis)

The detection of 5-Oxoavermectin aglycone extends to the plant kingdom, where it has been identified as a secondary metabolite. In a study profiling the secondary metabolites of Melissa officinalis (lemon balm) using ultraperformance liquid chromatography–mass spectrometry, 5-oxoavermectin “2b” aglycone was listed among the identified compounds. nih.govacs.org This research was investigating the effect of sucrose (B13894) levels on the plant's secondary metabolite profiles, revealing significant differences in metabolomes under varying sucrose concentrations. acs.org

Similarly, a phytochemical evaluation of Suregada multiflora leaf extracts also identified the presence of 5-oxoavermectin ''2a'' aglycone. semanticscholar.org While these studies confirm the presence of 5-Oxoavermectin aglycone in plant tissues, its specific metabolic role is understood in the broader context of secondary metabolism. Secondary metabolites in plants are crucial for defense mechanisms, adaptation to environmental stress, and other physiological processes. nih.gov The presence of this macrolide intermediate suggests its potential involvement in the complex network of plant defense or signaling pathways.

Table 2: Detection of 5-Oxoavermectin Aglycone Variants in Plant Species

Detection in Complex Mammalian Biological Samples (e.g., Human Colorectal Tissues)

Metabolomic analysis has enabled the detection of 5-Oxoavermectin aglycone in complex mammalian samples, including human tissues. One study specifically identified 5-oxoavermectin ''2b'' aglycone as a metabolite present only in colorectal tumor tissues when compared with normal adjacent tissues. deakin.edu.au This finding highlights a potential link between the presence of this compound and the metabolic environment of colorectal cancer.

Further research into the serum metabolome of osteosarcoma patients identified 5-oxoavermectin “2a” aglycone as one of several metabolites that were depleted in the patient group compared to healthy controls. frontiersin.org These detections in distinct cancer-related biological samples suggest that the pathways involving this compound may be altered in pathological states, although its precise role and origin (e.g., microbial or dietary) in this context require further investigation.

Table 3: 5-Oxoavermectin Aglycone in Mammalian Cancer Samples

Intermediary Metabolic Pathways and Interconnections with Other Macrolides

5-Oxoavermectin aglycone is a key intermediary metabolite in the biosynthesis of avermectins, a group of 16-membered macrolide lactones produced by the soil bacterium Streptomyces avermitilis. nih.govrsc.org The biosynthesis of avermectin is a multi-stage process that begins with the formation of a polyketide-derived initial aglycone. nih.gov

This initial aglycon is specifically 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone. nih.govpnas.org It is synthesized by a large, multifunctional polyketide synthase (PKS) enzyme complex. pnas.org Following its formation, this 5-oxo intermediate undergoes a series of modifications, including oxidative cyclization, reduction, and/or methylation, to generate the various avermectin aglycones. agrobiology.ru The final step is the glycosylation of these aglycones to produce the final, biologically active avermectins. nih.gov

The KEGG (Kyoto Encyclopedia of Genes and Genomes) database explicitly places 5-Oxoavermectin ''2a'' aglycone and 5-Oxoavermectin ''1a'' aglycone within the metabolic pathway for the "Biosynthesis of 12-, 14- and 16-membered macrolides" (map00522). genome.jpkegg.jp This firmly establishes its role as a precursor and essential building block in the production of more complex macrolides, connecting it directly to a significant class of secondary metabolites. nih.govgenome.jp

Enzymology and Biocatalysis for 5 Oxoavermectin 2b Aglycone Transformation

Detailed Enzymatic Characterization of AveF (C-5 Ketoreductase) from Streptomyces avermitilis.pnas.orgresearchgate.netnih.govnih.gov

The enzyme AveF is a C-5 ketoreductase that plays a pivotal role in the post-polyketide synthase (PKS) modification of the avermectin (B7782182) aglycone. nih.gov Its primary function is to reduce the C-5 keto group of the 5-oxoavermectin aglycone intermediate to a hydroxyl group, a crucial step for the biological activity of the final avermectin molecules. wikipedia.orgkitasato-u.ac.jp

AveF is classified as a ketoreductase belonging to the family of short-chain alcohol dehydrogenases. pnas.org The catalytic activity of AveF is dependent on the cofactor NAD(P)H, which serves as the hydride donor for the reduction reaction. wikipedia.orgnih.gov The gene encoding AveF is located within the avermectin biosynthetic gene cluster, downstream of aveD, and evidence suggests that both genes may be transcribed as a single unit. pnas.orgnih.gov Disruption of the promoter region for aveD has been shown to eliminate not only the C-5 O-methylation activity of AveD but also the C-5 ketoreduction activity of AveF. nih.gov

Phylogenetic analysis shows that AveF is similar to other ketoreductases involved in secondary metabolite biosynthesis, such as 3-ketoacyl-ACP/CoA reductase from Streptomyces coelicolor. pnas.orgnih.gov The enzyme contains a conserved NAD(P)H-binding motif (GXXXGXGXXXAXXXA) in its N-terminal region, which is characteristic of this class of reductases. nih.gov The stereospecific reduction catalyzed by AveF is essential for establishing the correct configuration at the C-5 position in the final avermectin products. nih.gov

| Property | Description | Reference |

|---|---|---|

| Enzyme Name | AveF | nih.govpnas.org |

| Source Organism | Streptomyces avermitilis | wikipedia.org |

| Enzyme Class | Ketoreductase (Short-chain alcohol dehydrogenase family) | pnas.org |

| Function | Catalyzes the reduction of the C-5 keto group to a hydroxyl group on the avermectin aglycone. | wikipedia.orgkitasato-u.ac.jp |

| Substrate | 5-Oxoavermectin aglycones | nih.gov |

| Cofactor | NAD(P)H | wikipedia.orgnih.gov |

| Conserved Motif | N-terminal NAD(P)H-binding motif (GXXXGXGXXXAXXXA) | nih.gov |

| Genetic Locus | Located within the ave gene cluster, downstream of aveD. | kitasato-u.ac.jppnas.org |

Biochemical Analysis of Other Biosynthetic Enzymes (e.g., PKS Modules, AveC, AveD, AveE) involved in Aglycone Modification.pnas.orgnih.govresearchgate.net

The formation of the 5-oxoavermectin aglycone is a multi-step process involving a large polyketide synthase complex and several modifying enzymes. These enzymes work in a coordinated fashion to build and tailor the macrocyclic backbone before final glycosylation.

Polyketide Synthase (PKS) Modules: The initial avermectin aglycone is synthesized by a Type I modular polyketide synthase, which is composed of four large, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4). wikipedia.orgnih.gov This complex contains 12 modules, each responsible for one round of polyketide chain elongation. nih.govpnas.org The biosynthesis begins with a starter unit, either 2-methylbutyryl-CoA or isobutyryl-CoA, which determines whether the "a" or "b" series of avermectins is produced, respectively. wikipedia.orgnih.gov This starter unit is then extended by the sequential addition of seven acetate (B1210297) and five propionate (B1217596) units. wikipedia.org The loading acyltransferase (AT) domain of the PKS exhibits relaxed substrate specificity, accepting a variety of carboxylic acids as alternative starter units. nih.gov

AveE: This enzyme is a cytochrome P450 monooxygenase. wikipedia.orgpnas.org Its function is to catalyze the formation of the furan (B31954) ring between carbons C6 and C8 of the aglycone, a key structural feature of the avermectin molecule. wikipedia.orgkitasato-u.ac.jp

AveC: The precise function of AveC is not fully elucidated, but it is known to influence the dehydratase activity within module two of the PKS. wikipedia.org This influence affects the C22-C23 position of the aglycone. pnas.org Mutation of the aveC gene can alter the ratio of different avermectin components produced, demonstrating its role in the modification of the polyketide chain. pnas.orgnih.gov

AveD: AveD is an S-adenosyl-L-methionine (SAM)-dependent C5 O-methyltransferase. wikipedia.orgpnas.org This enzyme is responsible for the methylation of the C-5 hydroxyl group. nih.gov The action of AveD occurs after the reduction of the C-5 keto group by AveF. The absence of AveD activity leads to the production of avermectin B components, which lack the C-5 methoxy group. google.com

| Enzyme/Complex | Function | Reference |

|---|---|---|

| AVES 1, 2, 3, 4 (PKS) | Type I Polyketide Synthase; synthesizes the initial aglycone backbone from starter and extender units. | wikipedia.orgnih.gov |

| AveE | Cytochrome P450 monooxygenase; catalyzes furan ring formation between C6 and C8. | wikipedia.orgpnas.org |

| AveC | Influences dehydratase activity in PKS module 2, affecting the C22-C23 position. | wikipedia.orgpnas.org |

| AveD | S-adenosyl-L-methionine (SAM)-dependent C5 O-methyltransferase; methylates the C-5 hydroxyl group. | wikipedia.orgnih.gov |

Development of Biocatalytic Processes for Selective Derivatization and Production of Avermectin Aglycones.researchgate.net

The detailed understanding of the avermectin biosynthetic pathway has enabled the development of biocatalytic processes to produce specific aglycones and novel derivatives. These strategies often involve the genetic manipulation of the producing organism, S. avermitilis, to create mutant strains that accumulate desired intermediates.

One primary approach is the creation of mutant strains that are deficient in specific enzymatic steps. For example, disrupting the genes responsible for glycosylation (aveBI) results in strains that produce but cannot glycosylate the avermectin aglycone, leading to its accumulation. wikipedia.orggoogle.com Similarly, targeted inactivation of the aveF gene would block the reduction of the C-5 keto group, leading to the accumulation of 5-oxoavermectin aglycones.

Another powerful biocatalytic strategy involves using mutant strains that are also deficient in the branched-chain 2-oxo acid dehydrogenase complex. google.com Such strains are unable to produce the natural starter units (isobutyryl-CoA and 2-methylbutyryl-CoA). By feeding these mutants with various carboxylic acids, it is possible to generate a wide range of "non-natural" avermectin aglycones, as the PKS loading domain incorporates these exogenous precursors into the biosynthetic pathway. nih.govgoogle.com This approach, often termed mutational biosynthesis or combinatorial biosynthesis, allows for the creation of novel avermectin derivatives with potentially altered biological activities.

These whole-cell biocatalytic systems offer a significant advantage over chemical synthesis for producing complex molecules like avermectin aglycones and their derivatives, as they can perform highly specific reactions under mild conditions. researchgate.net

| Strategy | Genetic Target | Outcome | Reference |

|---|---|---|---|

| Aglycone Accumulation | Disruption of glycosylation genes (e.g., aveBI) | Production and accumulation of avermectin aglycones instead of glycosylated avermectins. | wikipedia.orggoogle.com |

| 5-Oxo-Aglycone Production | Inactivation of C-5 ketoreductase gene (aveF) | Accumulation of 5-oxoavermectin aglycones. | pnas.org |

| "Non-Natural" Aglycone Synthesis (Mutational Biosynthesis) | Disruption of branched-chain 2-oxo acid dehydrogenase and feeding of exogenous carboxylic acids. | Production of novel avermectin aglycones with different C-25 substituents. | google.com |

| Altering Component Ratios | Engineering of the aveC gene. | Changes the ratio of avermectin B1a to B2a components. | nih.gov |

Future Research Directions and Advanced Academic Perspectives

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzyme Mechanisms

A complete understanding of the avermectin (B7782182) biosynthetic pathway is crucial for its rational manipulation. Although the major steps have been outlined, critical details regarding specific enzymatic mechanisms remain to be fully elucidated. nih.govnih.gov

The initial polyketide chain, assembled by a multi-protein Type I polyketide synthase (PKS) complex, is released and cyclized to form the first aglycone intermediate, 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone. nih.govkitasato-u.ac.jp Subsequent modifications lead to the various avermectin aglycones. A key transformation is the reduction of the ketone at the C5 position, which is catalyzed by the NAD(P)H-dependent C5-ketoreductase, AveF. mdpi.comwikipedia.org While the function of AveF is established, detailed structural and mechanistic studies are needed to understand its substrate binding, stereochemical control, and catalytic mechanism. Such knowledge would be invaluable for future enzyme engineering efforts.

Furthermore, the precise mechanism of the dehydratase enzyme AveC, which influences the C22–C23 position, is still not well understood. nih.govmdpi.comwikipedia.org A thorough characterization of AveC's enzymatic action is a significant goal, as this step is a key determinant of the final avermectin structure. Future research will likely involve a combination of structural biology (X-ray crystallography, Cryo-EM), advanced spectroscopy, and computational modeling to resolve the catalytic actions of these and other tailoring enzymes in the pathway.

Advanced Synthetic Biology Approaches for Heterologous Production and Combinatorial Biosynthesis of Analogs

Synthetic biology offers powerful tools to overcome the limitations of natural production and to generate novel chemical diversity. elsevierpure.com The modular nature of the avermectin PKS provides a prime target for combinatorial biosynthesis, where domains or entire modules can be swapped, deleted, or inserted to create new aglycone backbones. nih.gov

Advanced "plug-and-play" strategies are being developed to engineer PKS assembly lines with greater predictability. nih.gov This involves using CRISPR-Cas9 and other genome editing tools to modify the Streptomyces avermitilis genome or to transfer the entire biosynthetic gene cluster into more genetically tractable heterologous hosts like Streptomyces coelicolor. nih.gov

A key area of future research will be the targeted engineering of post-PKS tailoring enzymes. For instance, by modifying the substrate specificity of the C5-ketoreductase (AveF), it may be possible to introduce different functional groups at the C5 position of the 5-Oxoavermectin aglycone, leading to novel analogs. This could involve site-directed mutagenesis of the enzyme's active site or replacing it entirely with enzymes from other biosynthetic pathways that perform different chemical transformations, such as hydroxylation or amination. sciepublish.com

Systems Biology Integration for Comprehensive Understanding and Optimization of Avermectin Aglycone Metabolism

To optimize the production of 5-Oxoavermectin aglycone or its derivatives, it is essential to understand the metabolic context of the producing organism, S. avermitilis. Systems biology integrates genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of cellular processes. pnas.org

Genome-scale metabolic models (GEMs) are powerful in silico tools for analyzing the metabolic potential of an organism. wur.nlspringernature.com While a specific model for S. avermitilis is under development, models for related species like S. coelicolor have demonstrated the utility of this approach. nih.gov By applying techniques like Flux Balance Analysis (FBA), these models can predict how genetic modifications will affect metabolic fluxes, guiding the rational engineering of precursor supply pathways to channel more carbon towards avermectin biosynthesis. nih.govfrontiersin.org

Comparative metabolomics studies, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), have already proven effective in identifying key precursor metabolites that can enhance avermectin production when supplemented in the culture medium. dntb.gov.uaresearchgate.net Future work will focus on integrating this dynamic metabolomic data with static GEMs to create more accurate and predictive models of S. avermitilis metabolism, allowing for the precise optimization of fermentation conditions and strain engineering for the overproduction of specific aglycone intermediates.

| Key Metabolites Identified via Metabolomics to Influence Avermectin Production |

| Glucose |

| Oxaloacetic Acid |

| Threonine |

| Valine |

| Leucine |

| Fatty Acids |

| Pyruvic Acid |

| Succinic Acid |

Development of Novel High-Throughput Analytical Methodologies for Research-Scale Characterization

The generation of numerous novel aglycone analogs through synthetic biology necessitates the development of rapid and sensitive analytical methods for their detection and characterization. While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection are reliable, they can be a bottleneck in high-throughput workflows. tandfonline.com

Modern analytical platforms increasingly rely on Liquid Chromatography-Mass Spectrometry (LC-MS/MS). tandfonline.comnih.gov The development of high-throughput LC-MS/MS methods using techniques like Multiple Reaction Monitoring (MRM) allows for the rapid, specific, and sensitive quantification of multiple aglycone variants in small-scale cultures. fda.gov Furthermore, high-resolution mass spectrometry (HRMS) is critical for identifying and confirming the structures of new-to-nature compounds generated through combinatorial biosynthesis.

Future research will focus on miniaturizing and automating sample preparation and analysis. Innovations such as hollow fibre-supported liquid membrane extraction offer ways to simplify sample clean-up and concentration. researchgate.net Coupling these advanced sample preparation techniques with rapid LC-MS/MS analysis will be essential for efficiently screening large libraries of engineered strains and their metabolic products at the research scale.

Exploration of Undiscovered Biological Roles and Molecular Interaction Mechanisms beyond Known Targets

The primary mechanism of action for avermectins is the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis. mdpi.comwikipedia.org However, there is growing interest in exploring alternative biological roles for the avermectin scaffold, including the aglycone core.

Recent in silico and experimental studies have suggested that avermectin derivatives may interact with targets in mammalian cells, including tubulin, which is a target for anticancer drugs. febscongress.orglongdom.org Molecular docking studies have investigated the binding affinities of various avermectins to proteins such as fibrinogen and those associated with viruses, suggesting a broader pharmacological potential. nih.govmdpi.commdpi.com

Future research should focus on the 5-Oxoavermectin aglycone and other biosynthetic intermediates as distinct chemical entities. It is plausible that these precursors possess unique biological activities or interaction profiles compared to the final glycosylated products. Exploring the direct molecular interactions of these aglycones with a wide range of biological targets through computational screening, biophysical assays, and cell-based studies could uncover novel therapeutic applications. This exploration could reveal the aglycone core as a versatile pharmacophore for developing new classes of therapeutic agents beyond antiparasitic applications.

Q & A

Q. How is 5-Oxoavermectin''2b'' aglycone structurally characterized in academic research?

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. NMR analysis focuses on resolving the aglycone's carbon-hydrogen framework, particularly the oxo group at position 5 and the seco-ring modifications. MS is critical for determining molecular weight and fragmentation patterns, while X-ray crystallography confirms stereochemical configurations . For reproducibility, ensure purity via HPLC (>95%) and validate spectra against reference libraries .

Q. What biosynthetic pathways are implicated in the production of this compound?

The compound is derived from avermectin precursors through oxidative cleavage and glycosylation steps. Key enzymes include cytochrome P450 monooxygenases (e.g., AveE in Streptomyces avermitilis) responsible for hydroxylation and oxidation. Mutant strains with disrupted glycosyltransferase activity are often used to accumulate the aglycone form . Pathway elucidation requires isotopic labeling (e.g., -acetate) and gene knockout studies to trace intermediate flux .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 245 nm) is standard, using a C18 column and acetonitrile/water gradient. For robustness, validate the method via deliberate variations in pH (±0.2), flow rate (±10%), and column temperature (±5°C). Ensure linearity (R > 0.995) across 0.1–100 µg/mL and limit of detection (LOD) < 0.05 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

Discrepancies often arise from differences in assay conditions (e.g., solvent polarity, cell line viability). Standardize protocols by:

Q. What experimental strategies optimize the biosynthesis yield of this compound in microbial systems?

Employ Design of Experiments (DoE) frameworks like Box-Behnken to model interactions between critical factors (e.g., carbon source, dissolved oxygen, induction timing). For example, a three-factor, three-level design can identify optimal conditions for enzyme activity (e.g., β-glucosidase hydrolysis) and precursor availability . Supplement with metabolomics to monitor pathway bottlenecks .

Q. How can computational tools enhance structural elucidation and interaction studies of this compound?

Use the CCP4 suite for crystallographic refinement, leveraging programs like REFMAC5 for structure solution and COOT for model building. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., glutamate-gated chloride channels). Validate computational models with experimental data, such as isothermal titration calorimetry (ITC) .

Q. What methodologies address challenges in reproducing aglycone stability under varying pH and temperature conditions?

Conduct accelerated stability studies using forced degradation (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS/MS and identify vulnerable functional groups (e.g., the oxo moiety at C5). Stabilize the compound using lyophilization with cryoprotectants (e.g., trehalose) .

Methodological Resources

- Structural Databases : Cross-reference identifiers (CHEBI:138851, KEGG C11969) for validation .

- Reproducibility : Follow CONSORT-EHEALTH guidelines for documenting experimental parameters (e.g., software settings, raw data repositories) .

- Literature Review : Use PICO frameworks to formulate hypotheses and systematically evaluate primary vs. secondary sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.